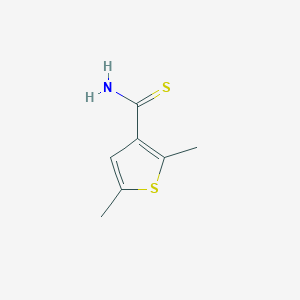

2,5-Dimethylthiophene-3-carbothioamide

Description

Contextualizing Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and biochemistry. Among these, thiophene, a five-membered aromatic ring containing one sulfur atom, holds a prominent position. bohrium.comeprajournals.com Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities and their presence in numerous FDA-approved drugs. rsc.orgnih.gov The thiophene ring is structurally similar to a benzene (B151609) ring, but the presence of the sulfur heteroatom imparts distinct electronic properties and reactivity. eprajournals.com

Thiophene derivatives are known to exhibit a broad spectrum of pharmacological effects, including:

Antimicrobial activity bohrium.comeprajournals.com

Anti-inflammatory properties eprajournals.comnih.gov

Anticancer activity nih.govnih.gov

Anticonvulsant effects nih.gov

Antihypertensive activity eprajournals.comnih.gov

The versatility of the thiophene ring allows for its incorporation into diverse molecular frameworks, leading to the development of novel therapeutic agents and functional materials. eprajournals.comnih.gov Beyond pharmaceuticals, thiophene-based molecules are also utilized as corrosion inhibitors and in the development of organic semiconductors for applications like organic light-emitting diodes (OLEDs). nih.gov

The Significance of the Carbothioamide Functionality in Organic Synthesis

The carbothioamide group, -C(=S)NH₂, also known as a thioamide group, is a sulfur analog of the more common carboxamide (amide) group. This functional group is a key building block in organic synthesis and a significant pharmacophore in medicinal chemistry. Carbothioamides serve as versatile intermediates for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. arkat-usa.org

The presence of the sulfur atom in the carbothioamide moiety confers unique chemical properties, including different steric and electronic characteristics compared to its oxygen counterpart. This difference often leads to altered biological activity. Molecules containing the carbothioamide or related thiosemicarbazone (=N-NH-C=S) moiety have been extensively studied and have shown a wide array of biological activities. nih.gov For instance, various carbothioamide derivatives have been investigated as potential anticancer agents, enzyme inhibitors, and antimicrobials. nih.govacs.orgnih.gov The ability of the carbothioamide group to participate in hydrogen bonding and coordinate with metal ions is often crucial to its biological function. nih.gov

Overview of Academic Research Trajectories for 2,5-Dimethylthiophene-3-carbothioamide and Related Molecular Architectures

While specific, in-depth research on this compound itself is not extensively documented in mainstream literature, its molecular architecture places it at the intersection of several important research trajectories. The primary focus of related research involves the synthesis of this compound and the exploration of the biological activities of structurally similar thiophene carboxamide and carbothioamide derivatives.

Synthesis: The preparation of this compound typically begins with the commercially available precursor, 2,5-Dimethylthiophene (B1293386). evitachem.comnih.govsigmaaldrich.com A common synthetic strategy involves the functionalization of the thiophene ring at the 3-position, which is facilitated by the electron-donating nature of the methyl groups. A classical synthetic route involves converting 2,5-dimethylthiophene into key intermediates, as detailed in the table below. evitachem.com

| Intermediate | Synthetic Method | Key Conditions | Typical Yield (%) |

|---|---|---|---|

| 2,5-Dimethylthiophene-3-carbaldehyde | Vilsmeier-Haack formylation | POCl₃, DMF, 0°C to reflux | 60–75 |

| 2,5-Dimethylthiophene-3-carboxylic acid | KMnO₄ oxidation | Aqueous acetone, 12 h, 60°C | 70–85 |

| 2,5-Dimethylthiophene-3-carbonyl chloride | SOCl₂ treatment | Reflux, 2–4 h | >90 |

The final conversion of the carboxylic acid derivative (such as the acid chloride) to the carbothioamide can be achieved through a multi-step process, for example, by treatment with ammonium (B1175870) thiocyanate (B1210189) followed by aqueous workup. evitachem.com

Research on Related Architectures: The academic interest in this class of compounds is largely driven by the biological potential of related structures. Researchers have synthesized and evaluated libraries of thiophene carboxamide and carbothioamide derivatives for various therapeutic targets. These studies provide a rationale for the potential investigation of this compound.

| Compound Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| Thiophene Carboxamide Derivatives | Anticancer Activity | Identified as biomimetic to Combretastatin A-4 (CA-4), showing potential antiproliferative properties against liver cancer cell lines. | nih.gov |

| Hydrazine-1-carbothioamide Derivatives | Enzyme Inhibition | Compounds showed potent inhibitory activity against bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX). | nih.gov |

| 4,5,6,7-Tetrahydro-benzothiophene Derivatives | Modulation of RORγt | Discovered as potent modulators of the Retinoic acid receptor-related orphan receptor γt, a potential drug target for autoimmune diseases. | nih.gov |

| Pyrazoline Carbothioamide Derivatives | Anticancer Activity | Synthesized analogs showed potential as anticancer agents, capable of inducing apoptosis and binding to DNA. | acs.orgnih.gov |

The research trajectories for related molecular architectures suggest that this compound could be a candidate for screening in anticancer, anti-inflammatory, and enzyme inhibition studies. Its synthesis from readily available starting materials makes it an accessible target for further investigation in medicinal chemistry programs.

Properties

Molecular Formula |

C7H9NS2 |

|---|---|

Molecular Weight |

171.3 g/mol |

IUPAC Name |

2,5-dimethylthiophene-3-carbothioamide |

InChI |

InChI=1S/C7H9NS2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9) |

InChI Key |

CGNGLYRWEFODCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Advancements for 2,5 Dimethylthiophene 3 Carbothioamide

Direct Synthetic Routes to 2,5-Dimethylthiophene-3-carbothioamide

Direct synthesis of this compound can be approached through several distinct pathways, including modifications of classical electrophilic substitution reactions and the use of specialized reagents to introduce the carbothioamide functionality onto the thiophene (B33073) ring.

Modified Friedel-Crafts Reactions

While a direct Friedel-Crafts thioamidation is not a standard named reaction, a modified two-step approach starting with a classical Friedel-Crafts acylation is a primary route. This involves the synthesis of a key precursor, 3-Acetyl-2,5-dimethylthiophene (B1297827), which is then converted to the target thioamide.

Table 1: Willgerodt-Kindler Reaction Conditions

| Reactants | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Alkyl Ketone | Secondary Amine (e.g., Morpholine), Elemental Sulfur | Thermal (heating/reflux) | Thioamide | organic-chemistry.orgresearchgate.netmdpi.com |

Reactions Utilizing Isothiocyanates and Thiophene Building Blocks

A more direct approach to forming the C-C bond and introducing the thioamide functionality involves an electrophilic substitution reaction using an isothiocyanate. This method is analogous to a Friedel-Crafts reaction, where an isothiocyanate acts as the electrophile.

This reaction has been shown to be effective for arenes like pyrene, using 1-(isothiocyanato)alkylphosphonates in the presence of a strong acid promoter to yield thioamides. beilstein-journals.org For the synthesis of this compound, this would involve the reaction of 2,5-dimethylthiophene (B1293386) with a suitable isothiocyanate reagent, such as thiocarbamoyl chloride or a related species, under the promotion of a strong acid catalyst. The electron-rich nature of the 2,5-dimethylthiophene ring facilitates electrophilic attack at the 3-position.

Application of Bronsted Super Acids in Synthesis

The success of the aforementioned Friedel-Crafts-type reaction with isothiocyanates is highly dependent on the catalyst used to activate the isothiocyanate electrophile. Brønsted super acids, such as trifluoromethanesulfonic acid (triflic acid), have proven to be effective promoters for this transformation. beilstein-journals.org

Triflic acid protonates the isothiocyanate, significantly increasing its electrophilicity and enabling it to attack the electron-rich thiophene ring. beilstein-journals.org This catalytic approach is crucial for reactions involving less reactive electrophiles and provides an efficient pathway for the synthesis of aromatic secondary thioamides from arenes and isothiocyanates. beilstein-journals.org The use of such a strong acid ensures that the reaction proceeds with high yields. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of thioamides, which are relevant to the production of this compound.

Key green advancements include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate the Willgerodt-Kindler reaction significantly. organic-chemistry.orgorganic-chemistry.org This technique often leads to shorter reaction times, reduced energy consumption, and can be performed in solvents like 1-methyl-2-pyrrolidone (NMP) or even under solvent-free conditions. organic-chemistry.orgresearchgate.net

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). The thionation of amides using Lawesson's reagent to produce thioamides can be conducted efficiently under solvent-free conditions, often with microwave assistance. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Aqueous Reaction Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Greener protocols for thioamide synthesis have been developed that utilize water as the reaction medium, often without the need for additional catalysts or energy input. organic-chemistry.orgorganic-chemistry.org

Improved Workup Procedures : A significant drawback of using thionating agents like Lawesson's reagent is the difficulty in removing phosphorus-containing byproducts, often requiring column chromatography. beilstein-journals.org The development of chromatography-free workup procedures, for instance, by treating the reaction mixture with ethylene (B1197577) glycol to decompose the byproducts into more easily separable substances, represents a significant green improvement for large-scale synthesis. beilstein-journals.org

Precursor Synthesis and Chemical Derivatization: Focus on 3-Acetyl-2,5-dimethylthiophene

The synthesis and subsequent modification of precursors are fundamental to accessing more complex molecules like this compound. The most critical precursor for this target compound is 3-Acetyl-2,5-dimethylthiophene.

Strategic Preparation of Key Thiophene Intermediates

The strategic preparation of 3-Acetyl-2,5-dimethylthiophene is most commonly achieved via the Friedel-Crafts acylation of 2,5-dimethylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group at the 3-position of the thiophene ring.

The reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The regioselectivity is directed to the 2- or 3-position, and with the 2- and 5-positions blocked by methyl groups, the acylation occurs selectively at the 3-position. echemi.comstackexchange.com This precursor is a stable liquid that serves as a versatile building block for further derivatization.

Once synthesized, the 3-acetyl group can be converted to the carbothioamide. One established pathway is through the formation of a thiosemicarbazone. The reaction of 3-Acetyl-2,5-dimethylthiophene with thiosemicarbazide (B42300) yields 3-acetyl-2,5-dimethylthiophene thiosemicarbazone. While not the target carbothioamide itself, this derivative demonstrates the reactivity of the acetyl group towards sulfur- and nitrogen-containing nucleophiles, indicating a viable pathway towards the final product. A more direct conversion is achieved via the Willgerodt-Kindler reaction as previously described. lookchem.comacs.org

Table 2: Properties of 3-Acetyl-2,5-dimethylthiophene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2530-10-1 | |

| Molecular Formula | C₈H₁₀OS | |

| Molecular Weight | 154.23 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 105-108 °C / 15 mmHg |

| Density | 1.086 g/mL at 25 °C | |

Development of Multi-Component and One-Pot Synthetic Approaches

The synthesis of polysubstituted thiophenes has been significantly advanced through the advent of multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and procedural simplicity. While direct multi-component synthesis of this compound is not extensively documented, established methodologies for analogous thiophene structures provide a clear blueprint for its potential one-pot synthesis. The most prominent of these is the Gewald three-component reaction. wikipedia.orgorganic-chemistry.org

A plausible and efficient multi-component strategy for assembling the 2,5-dimethylthiophene core is a variation of the Gewald reaction. This one-pot process typically involves the condensation of a ketone or β-dicarbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst. wikipedia.org For the synthesis of a 2,5-dimethylthiophene-3-substituted precursor, pentane-2,4-dione would serve as the ideal four-carbon building block that provides the eventual methyl groups at positions 2 and 5 of the thiophene ring.

The reaction would proceed by combining pentane-2,4-dione, an active methylene compound such as malononitrile (B47326) (to yield a 3-carbonitrile precursor) or cyanoacetamide (to yield a 3-carboxamide precursor), and elemental sulfur. A variety of bases can be used to catalyze the reaction, with organic amines like morpholine, piperidine, or triethylamine (B128534) being common choices. The reaction is typically carried out in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF).

The initial step of the mechanism is a Knoevenagel condensation between the pentane-2,4-dione and the active methylene nitrile, followed by the addition of sulfur, and subsequent intramolecular cyclization and aromatization to form the thiophene ring. wikipedia.org This approach directly yields a highly functionalized thiophene, such as 2-amino-4-hydroxy-2,5-dimethylthiophene-3-carbonitrile, which can then be further modified. A deamination and reduction step would be required to achieve the target 2,5-dimethylthiophene scaffold.

A more direct, albeit theoretical, one-pot approach would involve the initial formation of a 2,5-dimethylthiophene-3-carbonitrile (B12077764) precursor, followed by an in-situ thioamidation. The conversion of a nitrile group to a thioamide can be achieved using various sulfurizing agents, most commonly hydrogen sulfide (B99878) (H₂S) gas or Lawesson's reagent. Integrating this step into the initial MCR would constitute a true one-pot synthesis of the final target compound. After the formation of the 2,5-dimethylthiophene-3-carbonitrile via the multi-component reaction, the sulfurizing agent could be introduced into the same reaction vessel to directly convert the nitrile functionality into the desired carbothioamide group.

This theoretical one-pot, two-step sequence represents a highly efficient pathway, minimizing purification of intermediates and reducing solvent waste, thereby aligning with the principles of green chemistry. derpharmachemica.com

Table 1: Representative Multi-Component Reaction for 2,5-Dimethylthiophene Precursor Synthesis

This table outlines a representative multi-component reaction based on the Gewald synthesis to produce a precursor for this compound.

| Reactant 1 | Reactant 2 | Sulfur Source | Catalyst | Solvent | Product Precursor |

| Pentane-2,4-dione | Malononitrile | Elemental Sulfur | Morpholine | Ethanol | 2-Amino-4-hydroxy-2,5-dimethylthiophene-3-carbonitrile |

| Pentane-2,4-dione | Cyanoacetamide | Elemental Sulfur | Piperidine | DMF | 2-Amino-3-carbamoyl-4-hydroxy-2,5-dimethylthiophene |

| Pentane-2,4-dione | Ethyl Cyanoacetate | Elemental Sulfur | Triethylamine | Methanol | Ethyl 2-Amino-4-hydroxy-2,5-dimethylthiophene-3-carboxylate |

Table 2: Conditions for Subsequent One-Pot Thioamidation

This table details potential conditions for the conversion of a nitrile or amide precursor to the final carbothioamide product in a one-pot sequence.

| Precursor Functional Group | Thioamidation Reagent | Solvent | Conditions | Final Product |

| -CN (Carbonitrile) | Hydrogen Sulfide (H₂S) in Pyridine/Triethylamine | Pyridine | Room Temperature to 50°C | This compound |

| -CN (Carbonitrile) | Lawesson's Reagent | Toluene (B28343) or Dioxane | Reflux | This compound |

| -CONH₂ (Carboxamide) | Lawesson's Reagent | Tetrahydrofuran (THF) | Reflux | This compound |

| -CONH₂ (Carboxamide) | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | Reflux | This compound |

Chemical Reactivity and Transformations of 2,5 Dimethylthiophene 3 Carbothioamide and Its Structural Analogues

Annulation and Cyclization Reactions for Heterocyclic System Formation

The presence of the carbothioamide group, with its nucleophilic sulfur and nitrogen atoms, alongside the thiophene (B33073) ring, provides a scaffold ripe for annulation and cyclization reactions. These transformations are key to synthesizing more complex, fused heterocyclic systems, many of which are of interest in medicinal and materials chemistry.

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized from thiophene carbothioamide analogues. The common strategy involves the reaction of a thiophene chalcone (B49325) with a hydrazine (B178648) derivative, such as thiosemicarbazide (B42300), in a cyclization reaction. nih.govajgreenchem.com For instance, the reaction of chalcones with thiosemicarbazide in a suitable solvent like glacial acetic acid under reflux leads to the formation of 1-carbothioamide-pyrazoline derivatives. nih.gov

A specific example involves the synthesis of 5-(3,4-Dimethoxy-phenyl)-3-(2,5-dimethyl-thiophene-3-yl)-4,5-dihydro-pyrazole-1-carbothioic acid amide (DDPA), highlighting the integration of the 2,5-dimethylthiophene (B1293386) moiety into a pyrazoline structure. bohrium.com The general synthetic route for such pyrazoline derivatives is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| Thiophene Chalcone | Thiosemicarbazide | Glacial Acetic Acid, Reflux | 1-Carbothioamide-pyrazoline |

| Substituted Chalcones | Semicarbazide/Thiosemicarbazide | Acetic Acid | Carboxamide/Carbothioamide-based pyrazolines |

This method provides a versatile route to a range of pyrazoline derivatives with potential applications in various fields, including as anticancer agents. nih.gov

Thiophene carbothioamides are valuable precursors for the synthesis of thienopyrimidines, which are fused heterocyclic systems containing both a thiophene and a pyrimidine (B1678525) ring. These compounds are of significant interest due to their diverse biological activities. nih.gov The synthesis of thienopyrimidines can be approached by constructing the pyrimidine ring onto a pre-existing thiophene structure. researchgate.net

For example, 2-amino-3-carboethoxy-thiophenes can react with isothiocyanates to form thienylthiourea derivatives. These intermediates can then be cyclized using alcoholic potassium hydroxide (B78521) to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.gov Another approach involves the cyclization of 2-aminothiophene-3-carbonitriles with reagents like triethyl orthoformate to construct the pyrimidine ring. researchgate.net

Furthermore, the reaction of 2-aminothiophene derivatives with phenyl isothiocyanate can lead to the formation of thieno[3,2-d]pyrimidine (B1254671) structures. amazonaws.com These synthetic strategies showcase the utility of thiophene precursors in building complex heterocyclic scaffolds.

| Thiophene Precursor | Reagent(s) | Product |

| 2-Amino-3-ethoxycarbonyl-thiophenes | Alkyl/Aryl isothiocyanates, then KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones |

| 2-Aminothiophene-3-carbonitrile | Triethyl orthoformate | Thieno[3,4-d]pyrimidine |

| 2-Aminothiophene derivative | Phenyl isothiocyanate | Thieno[3,2-d]pyrimidine |

Beyond pyrazolines and thienopyrimidines, the reactivity of the carbothioamide group allows for other ring-closing transformations. While specific examples for 2,5-dimethylthiophene-3-carbothioamide are not extensively detailed in the provided context, the general reactivity patterns of thioamides suggest potential for the synthesis of other five- and six-membered heterocycles. Anionic cyclization reactions, for instance, are a powerful tool for ring formation, although specific applications starting from thiophene carbothioamides would depend on the chosen reaction partners and conditions. harvard.edu The thioamide moiety can, in principle, participate in reactions leading to thiazoles, thiadiazoles, or other sulfur and nitrogen-containing heterocycles.

Coordination Chemistry of Thiophene Carbothioamides and Related Ligands

The sulfur and nitrogen atoms of the carbothioamide group, as well as the sulfur atom of the thiophene ring, can act as donor sites for metal ions, making these compounds versatile ligands in coordination chemistry. wikipedia.org

Thiophene carbothioamides and their derivatives, such as thiosemicarbazones, readily form complexes with a variety of transition metals.

Rhodium: Rhodium(I) complexes are significant in catalysis. mdpi.com Thiophene derivatives can be incorporated into ligands for rhodium-catalyzed reactions, such as the synthesis of thiophene-fused siloles. mdpi.com

Ruthenium: Ruthenium complexes with thiophene-containing ligands have been extensively studied, particularly for their potential anticancer and antimicrobial properties. nih.govmdpi.comrsc.orgnih.gov These complexes often feature η⁵-coordination of the thiophene ring to the ruthenium center. ucl.ac.uk Arene-ruthenium(II) complexes with carbothioamidopyrazoles have shown promise as alternatives to traditional chemotherapeutics. mdpi.com

Copper: Copper(II) complexes with thiophene-2-carboxaldehyde thiosemicarbazones have been synthesized and characterized. nih.govnih.gov These ligands typically coordinate to the copper ion through the thionic sulfur and the azomethine nitrogen. nih.gov The resulting complexes can exhibit various geometries, including distorted square-planar. nih.gov

Nickel: Nickel(II) complexes of thiophene-2-carbaldehyde (B41791) thiosemicarbazone have been shown to have a distorted square planar geometry where the two bidentate ligands are arranged centrosymmetrically. nih.gov Nickel complexes with thiophenol-based ligands have also been investigated. rsc.org Furthermore, nickel(0) can form π-complexes with thiophene. chemrxiv.org

Cobalt: Cobalt(II) complexes with Schiff bases derived from thiophene-2-glyoxal have been synthesized and can exhibit distorted octahedral geometry. scispace.comworldwidejournals.com

The following table summarizes the coordination behavior of some thiophene-based ligands with different metals:

| Metal | Ligand Type | Coordination Mode | Resulting Geometry |

| Rhodium(I) | Phosphinoferrocene amidosulfonates | P,O-bidentate or monodentate | Not specified |

| Ruthenium(II) | Thiophene, Carbothioamidopyrazoles | η⁵-thiophene | Not specified |

| Copper(II) | Thiophene-2-carboxaldehyde thiosemicarbazone | Thionic sulfur, Azomethine nitrogen | Distorted square-planar |

| Nickel(II) | Thiophene-2-carbaldehyde thiosemicarbazone | Bidentate | Distorted square-planar |

| Cobalt(II) | Schiff bases from thiophene-2-glyoxal | Not specified | Distorted octahedral |

The coordination of thiophene-based ligands to metal centers can occur in several ways. Chelation involving the carbothioamide or a derived functional group is common. For instance, in many thiosemicarbazone complexes, the ligand acts as a bidentate or tridentate chelating agent. nih.govnih.govnih.govias.ac.in

Direct metallation or coordination involving the thiophene ring sulfur is also possible, though less common than coordination through appended functional groups. In some complexes, the thiophene ring acts as a non-coordinating group. nih.gov However, there are examples where the thiophene sulfur does coordinate to the metal center. jocpr.com Furthermore, thiophene can act as a π-ligand, forming piano stool complexes, such as with chromium. wikipedia.org In the case of ruthenium and osmium, η⁵-coordinated thiophene complexes are well-documented. ucl.ac.uk

Functional Group Interconversions and Tailored Derivatization at the Carbothioamide Moiety

The carbothioamide group (–CSNH₂) of this compound is a versatile functional moiety that serves as a linchpin for a variety of chemical transformations. Its ambident nucleophilic character, with reactive centers at both the sulfur and nitrogen atoms, allows for tailored derivatization through alkylation, acylation, and cyclocondensation reactions. These transformations are instrumental in the synthesis of novel heterocyclic systems and the introduction of diverse pharmacophores, leveraging the inherent reactivity of the thioamide group to construct more complex molecular architectures.

The sulfur atom of the carbothioamide is highly nucleophilic and readily undergoes S-alkylation upon treatment with electrophilic reagents such as alkyl halides in the presence of a base. This reaction leads to the formation of S-alkyl thioimidate esters. These intermediates are valuable for further synthetic manipulations, including conversion to amidines or participation in cycloaddition reactions.

Furthermore, the carbothioamide moiety is a key precursor for building fused heterocyclic rings onto the thiophene core. Through reactions with bifunctional electrophiles, the sulfur and nitrogen atoms can participate in cyclocondensation cascades to yield fused systems like thieno[3,2-d]pyrimidines or thiazoles. For instance, reaction with α-haloketones, a classic approach known as the Hantzsch thiazole (B1198619) synthesis, results in the formation of a thiazole ring fused or appended to the thiophene.

Detailed research findings on analogous thiophene systems demonstrate the synthetic utility of the carbothioamide group. While specific studies on this compound are limited, the reactivity patterns established for structurally related thiophene-2- and -3-carboxamides and their thio-analogues provide a robust framework for predicting its chemical behavior. For example, 3-aminothiophene-2-carboxamide, a close structural analogue, is widely used in the synthesis of thieno[3,2-d]pyrimidinones through cyclization with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This reaction proceeds via an initial condensation at the amino group, followed by cyclization involving the adjacent carboxamide, highlighting the cooperative reactivity of adjacent functional groups.

The following tables summarize key transformations of the carbothioamide moiety based on established reactivity principles and data from structural analogues.

Table 1: S-Alkylation of Thiophene-3-carbothioamide Analogues This table illustrates the S-alkylation reaction, a fundamental transformation of the carbothioamide group, leading to the formation of S-alkyl thioimidates.

| Alkylating Agent | Base | Solvent | Product Structure | Reaction Type |

| Methyl Iodide (CH₃I) | NaH | THF | 2,5-Dimethyl-3-(methylsulfanylcarbonimidoyl)thiophene | S-Methylation |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | K₂CO₃ | Acetone | Ethyl 2-((3-(2,5-dimethyl)thienyl)carbonimidoylthio)acetate | S-Alkylation |

| Benzyl Bromide (BnBr) | NaOEt | Ethanol (B145695) | 2,5-Dimethyl-3-(benzylsulfanylcarbonimidoyl)thiophene | S-Benzylation |

| Phenacyl Bromide (PhCOCH₂Br) | Et₃N | DMF | 2-((3-(2,5-dimethyl)thienyl)carbonimidoylthio)-1-phenylethanone | S-Acylation |

Table 2: Cyclocondensation Reactions of Thiophene-3-carbothioamide Analogues This table details cyclocondensation reactions where the carbothioamide moiety is a key building block for constructing fused heterocyclic systems. The examples are based on reactions of analogous thiophene derivatives.

| Reagent | Conditions | Fused Heterocycle | Product Name Example |

| Diethyl Malonate | NaOEt, EtOH, Reflux | Thieno[3,2-d]pyrimidine | 6,8-Dimethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

| Ethyl Cyanoacetate | NaOEt, EtOH, Reflux | Thieno[3,2-d]pyrimidine | 4-Amino-6,8-dimethylthieno[3,2-d]pyrimidin-2(1H)-one |

| Chloroacetaldehyde | Reflux | Thiazole | 2-(2,5-Dimethylthiophen-3-yl)thiazole |

| α-Bromoketones (R-CO-CH₂Br) | EtOH, Reflux | Thiazole | 2-(2,5-Dimethylthiophen-3-yl)-4-R-thiazole |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Microwave, 100°C | Pyrimidine | N',N',2,5-Tetramethylthiophene-3-carboximidamide (Intermediate) |

Table 3: Conversion of Carbothioamide to Other Functional Groups This table outlines common interconversions of the carbothioamide group into other important chemical functionalities.

| Target Functional Group | Reagents and Conditions | Product Name |

| Carboxamide (-CONH₂) | H₂O₂ / aq. NaOH | 2,5-Dimethylthiophene-3-carboxamide |

| Carbonitrile (-CN) | P₂O₅ or SOCl₂, Heat | 2,5-Dimethylthiophene-3-carbonitrile (B12077764) |

| Amidine (-C(=NH)NH₂) | 1. CH₃I, 2. NH₃/EtOH | 2,5-Dimethylthiophene-3-carboximidamide |

These transformations underscore the synthetic potential of this compound as a versatile intermediate. The ability to selectively modify the carbothioamide moiety allows for the systematic development of new derivatives and complex heterocyclic structures built upon the 2,5-dimethylthiophene scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Specific experimental infrared (IR) or Raman spectroscopy data for 2,5-Dimethylthiophene-3-carbothioamide could not be located. Such a spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amide, C=S (thioamide) stretching, and various C-H and C-C stretching and bending modes associated with the dimethylthiophene ring. Without experimental data, a table of vibrational frequencies and their assignments cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR spectra for this compound are available. A ¹H NMR spectrum would be crucial for confirming the structure by showing distinct signals for the protons on the thiophene (B33073) ring, the two methyl groups, and the NH₂ protons of the thioamide group. Similarly, a ¹³C NMR spectrum would identify the unique carbon environments, including the characteristic downfield shift of the C=S carbon. The absence of this data precludes any detailed structural assignment or the creation of a data table for chemical shifts and coupling constants.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Experimental mass spectrometry data, which would confirm the molecular weight of this compound (C₇H₉NS₂) and reveal its characteristic fragmentation patterns under ionization, is not available. This information is essential for molecular formula confirmation and for gaining insights into the compound's structural stability.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation Determination

There is no published single crystal X-ray diffraction study for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state. Without this analysis, a definitive description of its molecular geometry and conformation is not possible.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., UV-Vis, Fluorescence Spectroscopy)

Information regarding the photophysical properties of this compound from UV-Vis absorption or fluorescence spectroscopy is not documented. These analyses would provide insight into the electronic transitions within the molecule, such as π-π* transitions, which are influenced by the conjugated thiophene system and the thioamide functional group.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Mechanism Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize molecular geometry and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy of these orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally signifies higher reactivity. mdpi.com For instance, studies on similar thiophene-2-carboxamide derivatives have shown that the HOMO-LUMO gap can be influenced by various substituents, thereby tuning the molecule's electronic characteristics and reactivity. mdpi.comnih.gov Such analyses help in understanding reaction mechanisms and designing novel derivatives with desired electronic properties. nih.govdntb.gov.ua

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of negative, positive, and neutral electrostatic potential.

For thiophene-containing compounds, MESP analysis helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) centers. mdpi.com The negative potential regions, typically shown in red, are susceptible to electrophilic attack, while the positive regions (blue) are prone to nucleophilic attack. mdpi.com This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for crystal engineering and the formation of supramolecular structures. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uaresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as 2,5-Dimethylthiophene-3-carbothioamide, might interact with a biological target, typically a protein or nucleic acid. dntb.gov.uanih.gov

The simulations calculate a docking score, which represents the binding affinity between the ligand and the receptor. nih.gov For thiophene derivatives, molecular docking studies have been performed to explore their potential as inhibitors for various enzymes. nih.gov The results of these simulations provide detailed insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, guiding the design of more potent and selective therapeutic agents. dntb.gov.ua

Theoretical Prediction and Analysis of Optical Properties

The investigation of nonlinear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics and photonics. nih.gov Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the linear and nonlinear optical properties of compounds like this compound.

These calculations can determine key NLO parameters such as the first hyperpolarizability (β). nih.gov Studies on various thiophene derivatives have demonstrated that the presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. nih.gov Theoretical analysis of the electronic transitions and the energy gap between the ground and excited states provides a fundamental understanding of the origin of the optical nonlinearities.

Thermodynamic and Theoretical Solvation Parameter Calculations

Understanding the thermodynamic properties and solvation behavior of a compound is essential for a wide range of chemical and pharmaceutical applications. Theoretical calculations can be used to determine various thermodynamic parameters, including Gibbs free energy, enthalpy, and entropy of solvation. indexcopernicus.compcbiochemres.com

For a related compound, 2-amino-4,5-dimethylthiophene-3-carboxamide, both experimental and theoretical methods have been used to evaluate these parameters in different solvent systems. indexcopernicus.compcbiochemres.com Quantum mechanical calculations were performed to complement the experimental solubility measurements, providing a deeper understanding of the solute-solvent interactions at a molecular level. indexcopernicus.compcbiochemres.compcbiochemres.com These theoretical models are crucial for predicting the solubility and stability of a compound in various media.

ADMET Predictive Modeling for Molecular Design Principles

In the process of drug discovery and development, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. In silico ADMET prediction models are widely used to assess the pharmacokinetic and toxicological profiles of molecules at an early stage. ajol.infonih.gov

For various classes of thiophene derivatives, computational tools are employed to predict properties such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. nih.govajol.infonih.govnii.ac.jp These predictive models help in identifying compounds with favorable drug-like properties and in guiding the structural modifications necessary to improve the ADMET profile, thereby reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov

Advanced Chemical Applications and Research Frontiers

Utilization as Synthetic Intermediates in Complex Organic Architectures

2,5-Dimethylthiophene-3-carbothioamide serves as a valuable and versatile building block in the synthesis of more complex organic molecules. The thiophene (B33073) ring, being electron-rich, is amenable to various chemical transformations, while the carbothioamide group offers multiple reaction sites. A common synthetic strategy involves the functionalization of the more readily available precursor, 2,5-dimethylthiophene (B1293386). nih.govfishersci.ca

A classical and effective route to access the core structure begins with the Vilsmeier-Haack formylation of 2,5-dimethylthiophene, which selectively introduces an aldehyde group at the 3-position to yield 2,5-dimethylthiophene-3-carbaldehyde. evitachem.com This aldehyde is a crucial intermediate that can be further oxidized to the corresponding carboxylic acid. The conversion to the desired carbothioamide is then typically achieved through a two-step process: first, the formation of an acid chloride using reagents like thionyl chloride, followed by a reaction with a thiocyanate (B1210189) source and subsequent workup to furnish the final carbothioamide product. evitachem.com This multi-step synthesis highlights the role of the thiophene scaffold as a foundational element upon which more intricate functional groups and, ultimately, complex molecular architectures can be systematically constructed.

Development of Novel Ligands for Catalytic Processes

The unique structural features of this compound make it an attractive candidate for the development of novel ligands for metal-catalyzed reactions. The carbothioamide functional group contains both sulfur and nitrogen atoms, which are excellent donors and can coordinate with transition metal centers. This allows the molecule to act as a bidentate ligand, binding to a metal ion through both the sulfur and nitrogen atoms.

Thiophene derivatives, in general, have been investigated for their ability to form stable complexes with a variety of metals, including iridium, tungsten, chromium, and iron. researchgate.net Specifically, thiosemicarbazone Schiff bases, which share the carbothioamide core, have been shown to act as tridentate ligands, coordinating through sulfur, oxygen, and nitrogen atoms. ajol.info These metal-ligand complexes are of significant interest in catalysis. The electronic properties of the ligand, influenced by the electron-rich thiophene ring, can modulate the reactivity and stability of the metal center. This tunability is crucial for designing efficient and selective catalysts for a range of organic transformations, such as C-N bond formation and amination reactions. mst.edu The coordination chemistry of such ligands is critical for applications in fields like dye-sensitized solar cells, where metal-to-ligand charge-transfer (MLCT) phenomena are exploited. stjohns.edu

Exploration in Materials Science: Towards Optoelectronic and Photonic Applications

The inherent electronic properties of the this compound scaffold position it as a promising component for advanced materials in optoelectronics and photonics. The structure combines an electron-rich thiophene ring with a relatively electron-deficient carbothioamide group. This arrangement can create an intramolecular "push-pull" system, which is a key design principle for materials with nonlinear optical (NLO) properties and for organic semiconductors.

Thiophene-based organic compounds are widely studied for their charge transport capabilities, making them suitable for use in devices like organic thin-film transistors. Furthermore, the ability of thiophene derivatives to be grafted onto other materials opens up new avenues for functional composites. For instance, thiophene-based organic ligands have been successfully immobilized on the surface of silica-coated iron oxide nanoparticles. nih.gov These functionalized magnetic nanoparticles have shown efficacy in environmental applications, such as the removal of heavy metal ions like Cr(VI) from aqueous solutions. nih.gov This demonstrates the potential of thiophene carbothioamide derivatives to serve as functional components in hybrid materials designed for both environmental remediation and advanced electronic applications.

Chemical Biology Studies of Bioactive Scaffolds via In Vitro Models

In Vitro Antimicrobial Activity against Specific Microorganisms

Derivatives containing the carbothioamide and thiophene scaffolds have demonstrated significant antimicrobial properties in various in vitro studies. These compounds have been evaluated against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.

Specifically, N-2,5-dimethylphenylthioureido derivatives, which are structurally analogous to this compound, have shown potent activity against Gram-positive bacteria, including clinically challenging strains of Staphylococcus aureus with resistance to methicillin (B1676495) and linezolid. nih.govresearchgate.net Favorable activity was also observed against vancomycin-resistant Enterococcus faecium. researchgate.net Other related structures, such as pyrazole (B372694) derivatives containing a carbothioamide group, have proven effective against Gram-negative bacteria like Haemophilus influenzae and H. parainfluenzae. nih.gov Thiophene-2-carboxamide derivatives have displayed broad-spectrum antibacterial action against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Furthermore, certain derivatives exhibit significant antifungal activity against drug-resistant Candida species, including Candida auris. researchgate.net

Table 1: Summary of In Vitro Antimicrobial Activity of Related Thiophene and Carbothioamide Derivatives

| Compound Class | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| N-2,5-dimethylphenylthioureido derivatives | Methicillin-resistant S. aureus (MRSA) | Potent antibacterial activity | nih.govresearchgate.net |

| N-2,5-dimethylphenylthioureido derivatives | Vancomycin-resistant E. faecium (VRE) | Favorable activity | researchgate.net |

| Pyrazole-carbothioamide derivative | Haemophilus influenzae | Good activity (MIC = 0.24–31.25 µg/mL) | nih.gov |

| 3-Amino thiophene-2-carboxamide derivative | Pseudomonas aeruginosa | Excellent activity (86.9% inhibition) | nih.gov |

| 3-Amino thiophene-2-carboxamide derivative | Staphylococcus aureus | Excellent activity (83.3% inhibition) | nih.gov |

| Naphthoquinone-fused thiazole (B1198619) derivative | Candida auris | Good activity, greater than fluconazole | researchgate.net |

Investigation of Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, Phosphoglycerate Dehydrogenase)

The this compound scaffold is a key feature in molecules designed to inhibit critical cellular enzymes, making it a subject of interest in cancer research.

Topoisomerase II Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, and they are validated targets for cancer therapy. semanticscholar.org Thiophene derivatives and related thiosemicarbazones have been identified as inhibitors of topoisomerase II. semanticscholar.orgnih.gov These compounds can function as "topoisomerase poisons," which act by stabilizing the transient covalent complex formed between the enzyme and DNA. embopress.org This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks and ultimately triggering cell death in rapidly dividing cancer cells. embopress.orgnih.gov

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition: PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rates. nih.govmdpi.com Notably, compounds featuring a carbothioamide core represent a significant chemotype capable of inhibiting PHGDH. nih.gov In vitro studies have shown that certain α-ketothioamide and indole (B1671886) amide derivatives can inhibit human PHGDH with high potency, demonstrating IC50 values in the low micromolar to nanomolar range. nih.govnih.govresearchgate.net By blocking this enzyme, these inhibitors can abrogate de novo serine synthesis, thereby selectively starving cancer cells that are dependent on this pathway for survival. nih.govnih.gov

Table 2: Enzyme Inhibition by Related Thiophene and Carbothioamide Derivatives

| Compound Class | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |

|---|---|---|---|

| Carbothioamide core compounds | Phosphoglycerate Dehydrogenase (PHGDH) | 1-5 µM | nih.gov |

| Indole amide derivatives | Phosphoglycerate Dehydrogenase (PHGDH) | Low nanomolar affinities | nih.gov |

| Thiophene derivatives | Topoisomerase IIα | Significant inhibition from 50 µM | semanticscholar.org |

| Cobalt(III) thiosemicarbazone complex | Topoisomerase IIα | Efficient catalytic inhibitor | fiu.edu |

Evaluation of Antioxidant Chemical Activity

Compounds incorporating the carbothioamide moiety have been investigated for their antioxidant properties. The ability to scavenge free radicals is a crucial mechanism for protecting cells from oxidative stress, which is implicated in a wide range of diseases. The antioxidant potential of these compounds is often evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rawdatalibrary.netmdpi.com

In these assays, the carbothioamide derivative donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a measurable decrease in absorbance. Studies on various carbothioamide and thiophene-carboxamide derivatives have demonstrated significant antioxidant activity. For instance, certain 5-(p-(prop-2-ynyloxy)phenyl)-3-aryl-4,5-dihydropyrazole-1-carbothioamides exhibited potent DPPH scavenging activity, with some compounds achieving up to 90.7% radical bleaching. rawdatalibrary.net Similarly, 3-amino thiophene-2-carboxamide derivatives showed antioxidant activity comparable to the standard antioxidant, ascorbic acid. nih.gov These findings suggest that the electronic nature of the thiophene ring and the hydrogen-donating ability of the carbothioamide group contribute to their capacity to neutralize harmful free radicals.

Table 3: Antioxidant Activity of Related Carbothioamide Derivatives

| Compound Class | Assay | Observed Activity (% Inhibition / Scavenging) | Reference |

|---|---|---|---|

| Pyrazoline-carbothioamides (Compound 2c) | DPPH Scavenging | 90.7% | rawdatalibrary.net |

| Pyrazoline-carbothioamides (Compound 2b) | DPPH Scavenging | 89.8% | rawdatalibrary.net |

| 3-Amino thiophene-2-carboxamide (Compound 7a) | ABTS Scavenging | 62.0% (vs. 88.44% for Ascorbic Acid) | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide (Compound 3a-c) | ABTS Scavenging | 28.4% - 54.9% | nih.gov |

Studies on DNA Binding and Cleavage Phenomena

Direct experimental studies detailing the binding of this compound to DNA, or its ability to induce DNA cleavage, are not presently available in published research. However, the broader class of thiophene derivatives has been a subject of interest in this regard. Research on various thiophene-containing compounds has explored their potential to interact with DNA through different modes, including intercalation and minor groove binding. For instance, certain metal complexes incorporating thiophene-based ligands have been shown to bind to DNA and, in some cases, promote DNA cleavage, often activated by light. nih.gov Additionally, some antibacterial thiophenes have been found to target DNA gyrase, stabilizing the enzyme-DNA cleavage complex, which is a different mechanism of affecting DNA integrity. nih.gov

The specific structural features of this compound, namely the dimethylated thiophene ring and the carbothioamide group, would theoretically allow for various non-covalent interactions with the DNA helix. The planar aromatic thiophene ring could potentially intercalate between DNA base pairs, while the carbothioamide group could form hydrogen bonds with the phosphate (B84403) backbone or the bases within the grooves of the DNA. However, without empirical data, the binding affinity, preferred binding mode, and any potential for DNA cleavage remain speculative.

Table 1: Summary of DNA Interaction Studies of Related Thiophene Derivatives This table is illustrative of the types of data available for related compounds, not for this compound itself.

| Compound Class | Method of Study | Key Findings |

| Metal Complexes of Thiophene Quinoline | UV-Vis, Viscosity, Thermal Denaturation | Intercalative binding to DNA. nih.gov |

| Antibacterial Thiophenes | X-ray Crystallography | Allosteric binding to DNA gyrase, stabilizing DNA-cleavage complexes. nih.gov |

| Thiophenecarboxylate Copper(II) Complexes | Spectrophotometry, Molecular Docking | Minor groove binding with DNA. researchgate.net |

Analysis of Reactive Oxygen Species (ROS) Induction in Cellular Systems

Similar to the topic of DNA interactions, there is a lack of specific studies on the induction of reactive oxygen species (ROS) in cellular systems by this compound. The cellular response to exogenous compounds often involves changes in the redox state, and the generation of ROS can be a key factor in mechanisms of toxicity or therapeutic action.

For this compound, the presence of the sulfur atom in the thiophene ring and the carbothioamide group could potentially participate in redox reactions within the cell. However, whether this compound would act as a pro-oxidant or an antioxidant is undetermined without direct experimental evidence.

Table 2: Overview of Cellular ROS Studies on Related Thiophene Compounds This table illustrates the types of findings for related compounds, as specific data for this compound is not available.

| Compound Type | Cellular System | Effect on ROS |

| 3-Halo Thiophenes | Myeloid Leukemia Cells (PLB-985) | Increased ROS generation. nih.gov |

| Thiophene Carboxamide Derivatives | Melanoma Cells (A375) | Decrease in ROS production. nih.gov |

| Thiophenecarboxylate Compound (F8) | Leukemia Cells (CCRF-CEM) | ROS generation induced. nih.gov |

Conclusion and Future Research Directions

Synthesis of Current Academic Knowledge

The synthesis of 2,5-dimethylthiophene-3-carbothioamide is primarily achieved through the functionalization of a pre-existing 2,5-dimethylthiophene (B1293386) core. This precursor is favored due to its commercial availability and electron-rich nature, which facilitates electrophilic substitution at the 3-position. evitachem.com

A classical and well-established route involves a multi-step sequence:

Vilsmeier-Haack formylation of 2,5-dimethylthiophene to produce 2,5-dimethylthiophene-3-carbaldehyde. evitachem.com

Oxidation of the resulting aldehyde to 2,5-dimethylthiophene-3-carboxylic acid, often using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver(I) oxide (Ag₂O). evitachem.com

Conversion to the carbothioamide which is a two-step process in itself. First, the carboxylic acid is converted to its acid chloride derivative using thionyl chloride (SOCl₂). This is followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to generate an intermediate that yields the final carbothioamide upon aqueous workup. evitachem.com

These traditional methods, while effective, often require harsh reaction conditions, such as refluxing in solvents like toluene (B28343) or dimethylformamide (DMF), and can have reaction times ranging from 8 to 24 hours with moderate yields of 45-68%. evitachem.com

| Intermediate | Synthetic Method | Key Conditions | Yield (%) |

|---|---|---|---|

| 2,5-Dimethylthiophene-3-carbaldehyde | Vilsmeier-Haack formylation | POCl₃, DMF, 0°C → reflux | 60–75 |

| 2,5-Dimethylthiophene-3-carboxylic acid | KMnO₄ oxidation | Aqueous acetone, 12 h, 60°C | 70–85 |

| Acid chloride derivative | SOCl₂ treatment | Reflux, 2–4 h | >90 |

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

While the synthesis of this compound is documented, its reactivity remains a fertile ground for investigation. The presence of multiple functional groups—the electron-rich thiophene (B33073) ring, the nucleophilic sulfur atom, and the N-H group of the thioamide—suggests a rich and varied chemical reactivity that is yet to be fully tapped.

Unexplored Reactivity:

Cyclization Reactions: The carbothioamide moiety is a versatile precursor for the synthesis of various heterocyclic systems. Its reaction with α-haloketones or other bifunctional electrophiles could lead to the formation of thiazole (B1198619), thiadiazine, or other fused thiophene derivatives. These potential reactions remain largely unexplored for this specific compound.

Metal-Catalyzed Cross-Coupling: The C-H bonds and potential C-Br or C-I derivatives of the thiophene ring could be sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide range of substituents, creating a library of novel compounds.

Coordination Chemistry: The carbothioamide group, particularly the sulfur and nitrogen atoms, can act as a bidentate ligand for various metal ions. Research on the coordination chemistry of N,N-dimethylthiophene-3-carbothioamide with rhodium and ruthenium suggests the potential for metallation of the thiophene ring to form ruthenathia-heterocycles. tandfonline.com Similar studies on this compound could unveil novel organometallic complexes with interesting catalytic or material properties.

Novel Synthetic Opportunities:

Green Chemistry Approaches: There is a significant opportunity to develop more environmentally friendly synthetic routes. This could include solvent-free reactions, microwave-assisted synthesis to reduce reaction times, or the use of solid-supported reagents to simplify purification. evitachem.com

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates would improve efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Emerging Trends and Directions in Thiophene Carbothioamide Chemistry

The broader class of thiophene carboxamides and their thio-analogs are gaining considerable attention in medicinal chemistry and materials science. mdpi.com The aromatic and planar nature of the thiophene ring is known to enhance binding to biological receptors. mdpi.com

Medicinal Chemistry: Thiophene derivatives are being extensively investigated for their pharmacological properties. mdpi.com Specifically, thiophene carboxamide scaffolds have shown promise as anticancer agents. mdpi.comnih.gov They have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and have demonstrated cytotoxicity in various cancer cell lines. mdpi.com The development of new anticancer agents is a continuous effort, and thiophene derivatives are attractive candidates for targeting cancer-related proteins. mdpi.com The structural features of this compound make it an interesting candidate for evaluation in this context.

Materials Science: The electronic properties of thiophene-based molecules make them suitable for applications in organic electronics. The combination of an electron-rich thiophene ring and an electron-withdrawing carbothioamide group can create a "push-pull" system, which is a desirable feature for materials with nonlinear optical properties. vulcanchem.com

| Field | Application | Rationale | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Thiophene ring enhances receptor binding; potential for kinase inhibition. | mdpi.com |

| Materials Science | Organic Electronics | "Push-pull" electronic system from electron-rich thiophene and electron-withdrawing carbothioamide. | vulcanchem.com |

Prospects for the Rational Design of New Chemical Entities

The this compound scaffold provides a versatile platform for the rational design of new chemical entities (NCEs) with tailored properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity or material properties of the resulting analogs, a clear SAR can be established. For instance, substitution on the thioamide nitrogen or at the 4-position of the thiophene ring could significantly impact its properties.

Bioisosteric Replacement: The carbothioamide group can be considered a bioisostere of the carboxamide group. This allows for the modification of existing drugs containing a thiophene carboxamide moiety to potentially improve their pharmacokinetic or pharmacodynamic profiles.

Fragment-Based Drug Discovery: The core scaffold can be used as a starting point in fragment-based drug discovery campaigns. By identifying weak-binding fragments that interact with a biological target, these can be "grown" or linked using the this compound core as a template.

Computational Modeling: Molecular docking and other computational tools can be employed to predict the binding of this compound derivatives to specific protein targets, guiding the synthesis of the most promising candidates. nih.gov This approach has been successfully used in the design of benzo[b]thiophene-2-carboxamide (B1267583) derivatives as STING agonists. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,5-Dimethylthiophene-3-carbothioamide?

A common approach involves functionalizing the thiophene core via nucleophilic substitution or condensation reactions. For example, thioamide groups can be introduced by reacting 2,5-dimethylthiophene-3-carbonyl chloride with ammonium thiocyanate under anhydrous conditions. Solvent selection (e.g., pyridine or DMF) and temperature control (reflux at 80–100°C) are critical for yield optimization. Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures) is recommended to isolate high-purity products .

Q. How should researchers characterize the purity and structure of this compound?

Comprehensive characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.

- IR spectroscopy to identify thioamide (C=S, ~1250 cm⁻¹) and aromatic C-H stretches.

- Mass spectrometry (ESI-TOF) for molecular ion verification.

- Elemental analysis to validate stoichiometry. Cross-referencing with literature data for analogous thiophene derivatives (e.g., 2-amino-4-phenylthiophene-3-carboxamide ) ensures consistency in assignments .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption. Avoid prolonged exposure to ambient humidity, as thioamide groups may hydrolyze. Stability testing via periodic HPLC analysis is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions between experimental and theoretical NMR/IR data may arise from impurities, tautomerism, or crystallographic packing effects. To address this:

- Repeat synthesis and purification steps to ensure product homogeneity.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with structurally similar compounds (e.g., brominated thiophene derivatives ) to identify substituent-induced shifts.

- Employ X-ray crystallography if single crystals are obtainable for definitive structural confirmation .

Q. What strategies are effective in optimizing reaction yield under varying catalytic conditions?

Systematic optimization involves:

- Screening catalysts (e.g., Lewis acids like ZnCl₂ or organocatalysts) to enhance thiocarbonyl group formation.

- Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Monitoring reaction progress via TLC or in-situ FTIR to identify kinetic bottlenecks. Refer to methodologies for analogous heterocycles (e.g., thiophene-carboxylic acids ) for mechanistic insights.

Q. How can computational chemistry predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can model:

- Electron distribution : Methyl groups at 2,5-positions donate electron density, altering nucleophilic/electrophilic sites.

- Reaction pathways : Simulate intermediates in sulfonation or alkylation reactions.

- Non-covalent interactions : Predict binding affinities in supramolecular applications. Validate computational results with experimental data from related compounds (e.g., trifluoromethyl-thiazine analogs ).

Methodological Notes

- Synthesis : Adapt protocols from thiophene-carboxamide derivatives , substituting thiourea reagents for thioamide formation.

- Data Analysis : Cross-reference spectral libraries for brominated or methoxy-substituted thiophenes to resolve ambiguities.

- Safety : Follow SDS guidelines for handling thiophene derivatives, including proper ventilation and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.